6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine

Cross-coupling Chemoselectivity Imidazo[1,2-a]pyridine functionalization

Medicinal chemistry teams synthesizing kinase-targeted libraries face multi-step bottlenecks with mono-halogenated scaffolds. This dual-halogen building block solves that via orthogonal C6-Br/C5-Cl reactivity, enabling sequential Suzuki-Miyaura couplings to generate diverse disubstituted analogs in two steps from a single precursor. Unlike mono-halogenated imidazo[1,2-a]pyridines, the bromine at C6 couples preferentially, leaving the C5-chlorine available for a second diversification. The 2-methyl group modulates pKa and lipophilicity for optimal hinge-binding compatibility. 97% purity; available in research to bulk quantities.

Molecular Formula C8H6BrClN2
Molecular Weight 245.5 g/mol
CAS No. 1782049-75-5
Cat. No. B1380387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine
CAS1782049-75-5
Molecular FormulaC8H6BrClN2
Molecular Weight245.5 g/mol
Structural Identifiers
SMILESCC1=CN2C(=N1)C=CC(=C2Cl)Br
InChIInChI=1S/C8H6BrClN2/c1-5-4-12-7(11-5)3-2-6(9)8(12)10/h2-4H,1H3
InChIKeyLGJUVSFCNRJRSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 500 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine (CAS 1782049-75-5): A Dual-Halogenated Building Block for Orthogonal Cross-Coupling


6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine (CAS 1782049-75-5) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic system with bromine at C6, chlorine at C5, and a methyl group at C2 . This substitution pattern yields a molecular formula of C₈H₆BrClN₂, a molecular weight of 245.5 g/mol, and predicted physicochemical properties including a density of 1.74±0.1 g/cm³ and a pKa of 4.49±0.50 . The compound serves as a versatile intermediate for constructing complex molecules, particularly in medicinal chemistry programs targeting kinases and other therapeutic protein classes [1].

Why 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine Cannot Be Replaced by In-Class Analogs: Selectivity, Orthogonality, and Physicochemical Divergence


Imidazo[1,2-a]pyridine building blocks with a single halogen or without the 2-methyl group exhibit fundamentally different reactivity, selectivity, and physicochemical profiles . The presence of both bromine and chlorine on the target compound enables sequential, site-selective cross-coupling—with the aryl bromide reacting preferentially over the aryl chloride—a capability that mono-halogenated analogs cannot replicate [1]. Furthermore, the 2-methyl substituent modulates electronic and steric properties, shifting the pKa by approximately one log unit compared to the non-methylated 6-bromo-5-chloro analog and altering lipophilicity relative to des-methyl or des-halogen congeners . These differences render direct substitution with simpler imidazo[1,2-a]pyridines chemically and functionally inappropriate for programs demanding precise molecular tuning.

Quantitative Differentiation Evidence for 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine vs In-Class Analogs


Site-Selective Suzuki Coupling Enabled by Orthogonal C6-Br vs C5-Cl Reactivity

On imidazo[1,2-a]pyridine scaffolds, aryl bromides undergo palladium-catalyzed Suzuki–Miyaura coupling with substantially higher reactivity than aryl chlorides, enabling sequential functionalization. This orthogonality is experimentally demonstrated by Fersing et al. (2018), who achieved exclusive coupling at the C8-bromo position of 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine while leaving the C6-chlorine intact, a proof-of-principle directly extrapolatable to the C6-Br/C5-Cl arrangement in 6-bromo-5-chloro-2-methylimidazo[1,2-a]pyridine [1]. Analogs bearing only a single halogen (e.g., 6-bromo-2-methylimidazo[1,2-a]pyridine or 5-chloro-2-methylimidazo[1,2-a]pyridine) offer no such orthogonal handle, limiting their utility for building diverse compound libraries through iterative coupling steps.

Cross-coupling Chemoselectivity Imidazo[1,2-a]pyridine functionalization

Enhanced Lipophilicity and Tuned Basicity via 2-Methyl Substitution vs Non-Methylated Analog

The 2-methyl group in 6-bromo-5-chloro-2-methylimidazo[1,2-a]pyridine significantly modulates both lipophilicity and basicity compared to its non-methylated counterpart 6-bromo-5-chloroimidazo[1,2-a]pyridine (CAS 1352898-81-7). The methylated compound exhibits a predicted pKa of 4.49±0.50, approximately one log unit higher than the pKa of 3.50±0.50 for the non-methylated analog . The non-methylated version has a predicted density of 1.84±0.1 g/cm³ versus 1.74±0.1 g/cm³ for the target compound, indicating distinct molecular packing and potential solubility characteristics . These differences arise from the electron-donating and steric effects of the 2-methyl group, which influence the protonation state of the imidazo nitrogen and the overall polarity of the molecule.

Physicochemical properties Lipophilicity Lead optimization

Increased Electron-Withdrawing Character and Higher Density vs 6-Bromo-2-methylimidazo[1,2-a]pyridine

Introduction of an additional chlorine atom at C5 significantly alters the electronic landscape of the imidazo[1,2-a]pyridine core compared to the mono-bromo analog 6-bromo-2-methylimidazo[1,2-a]pyridine (CAS 4044-99-9). The target compound displays a predicted density of 1.74±0.1 g/cm³ versus 1.60±0.1 g/cm³ for the mono-bromo comparator . The pKa drops from 5.47±0.10 (mono-Br) to 4.49±0.50 (Br+Cl), reflecting the additional electron-withdrawing effect of the chlorine substituent that reduces the basicity of the imidazo nitrogen . The XLogP is reported as approximately 3.7 for the target compound versus 2.9 for the mono-bromo analog, indicating significant lipophilicity enhancement conferred by the extra chlorine .

Electronic effects Density Halogen substitution

Critical Steric and Electronic Contribution of the 2-Methyl Group for Kinase Inhibitor Scaffold Diversification

The imidazo[1,2-a]pyridine scaffold is a privileged structure in kinase inhibitor design, with the 2-methyl substituent playing a critical role in modulating ATP-binding site interactions [1]. In a systematic SAR study by Lawson et al. (2016), imidazo[1,2-a]pyridine derivatives bearing a 2-methyl group demonstrated micromolar inhibition of CLK1 (IC₅₀ = 0.7 μM for compound 4c) and DYRK1A (IC₅₀ = 2.6 μM), with molecular modeling confirming that the 2-methyl group occupies a hydrophobic pocket adjacent to the hinge-binding region [1]. 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine provides this essential 2-methyl group pre-installed alongside two orthogonal halogen handles for late-stage diversification, whereas non-methylated analogs such as 6-bromo-5-chloroimidazo[1,2-a]pyridine lack this critical structural feature and would require additional synthetic steps to introduce substituents at C2.

Kinase inhibitors Structure-activity relationship Imidazo[1,2-a]pyridine scaffold

Procurement-Relevant Application Scenarios for 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine


Orthogonal Diversification of Kinase-Focused Compound Libraries

Medicinal chemistry teams targeting kinases such as CLK1, DYRK1A, or Nek2 can employ 6-bromo-5-chloro-2-methylimidazo[1,2-a]pyridine as a core scaffold for generating structurally diverse libraries through sequential Suzuki–Miyaura couplings. The C6-bromine is coupled first with an arylboronic acid under standard Pd-catalyzed conditions, after which the C5-chlorine participates in a second coupling with a different aryl or heteroaryl boronic acid, yielding differentially disubstituted analogs in only two steps from a single precursor [1]. This orthogonal reactivity is not achievable with mono-halogenated imidazo[1,2-a]pyridines such as 6-bromo-2-methylimidazo[1,2-a]pyridine or 5-chloro-2-methylimidazo[1,2-a]pyridine [1][2].

Late-Stage Functionalization in Lead Optimization Programs

In late-stage lead optimization, the target compound's C5-Cl handle can serve as a diversification point after the C6-Br has been functionalized to install a pharmacophoric moiety. This sequential strategy allows medicinal chemists to explore diverse vectors at C5 without resynthesizing the entire core scaffold, significantly reducing cycle times [1]. The 2-methyl group further ensures compatibility with kinase hinge-binding motifs identified in SAR studies [2].

Development of Antiparasitic Agents via Scaffold Decoration

Building on the precedent set by Fersing et al. (2018), where 8-bromo-6-chloro-imidazo[1,2-a]pyridine derivatives displayed potent anti-trypanosomatid activity (IC₅₀ values as low as 0.04 μM against T. brucei), 6-bromo-5-chloro-2-methylimidazo[1,2-a]pyridine can serve as an alternative core for synthesizing new antiparasitic candidates with potentially differentiated selectivity profiles due to the distinct substitution pattern [1].

Agrochemical and Material Science Intermediate Supply

Beyond pharmaceutical applications, the dual-halogen imidazo[1,2-a]pyridine core is valuable in agrochemical discovery for constructing fungicidal or herbicidal leads, as well as in materials science for preparing organic electronic materials where specific halogen substitution patterns influence charge transport properties [3]. The compound's predicted properties—density of 1.74 g/cm³ and pKa of 4.49—facilitate formulation and purification process development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.